3',5'-Difluoro-3-(4-methylphenyl)propiophenone
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Overview
Description
3’,5’-Difluoro-3-(4-methylphenyl)propiophenone is an aromatic ketone with the molecular formula C16H14F2O and a molecular weight of 260.28 g/mol . This compound is characterized by the presence of two fluorine atoms at the 3’ and 5’ positions and a methyl group at the 4 position on the phenyl ring, making it a difluorinated derivative of propiophenone.
Preparation Methods
The synthesis of 3’,5’-Difluoro-3-(4-methylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include anhydrous solvents and low temperatures to ensure high yields and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
3’,5’-Difluoro-3-(4-methylphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
3’,5’-Difluoro-3-(4-methylphenyl)propiophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential therapeutic effects, including anti-inflammatory and analgesic properties, is ongoing.
Mechanism of Action
The mechanism of action of 3’,5’-Difluoro-3-(4-methylphenyl)propiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, potentially leading to more potent biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
3’,5’-Difluoro-3-(4-methylphenyl)propiophenone can be compared with other similar compounds, such as:
3’,5’-Difluoro-3-(3-methylphenyl)propiophenone: This compound has a similar structure but with the methyl group at the 3 position, which may affect its reactivity and biological activity.
3’,5’-Difluoro-3-(4-chlorophenyl)propiophenone: The presence of a chlorine atom instead of a methyl group can lead to different chemical and biological properties.
Properties
IUPAC Name |
1-(3,5-difluorophenyl)-3-(4-methylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2O/c1-11-2-4-12(5-3-11)6-7-16(19)13-8-14(17)10-15(18)9-13/h2-5,8-10H,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQKMFYNYIMHOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)C2=CC(=CC(=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644151 |
Source
|
Record name | 1-(3,5-Difluorophenyl)-3-(4-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10644151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898769-40-9 |
Source
|
Record name | 1-(3,5-Difluorophenyl)-3-(4-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10644151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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